molecular formula C15H16ClNO B11858754 6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-TETRAHYDRO-11-CHLORO-4-METHOXY- CAS No. 5778-65-4

6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-TETRAHYDRO-11-CHLORO-4-METHOXY-

Cat. No.: B11858754
CAS No.: 5778-65-4
M. Wt: 261.74 g/mol
InChI Key: UZPGPOWNZCKZNM-UHFFFAOYSA-N
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Description

The compound 6H-cyclohepta(b)quinoline, 7,8,9,10-tetrahydro-11-chloro-4-methoxy- is a bicyclic heterocyclic molecule featuring a fused cycloheptane-quinoline scaffold. Key structural attributes include a tetrahydrocycloheptane ring fused to a quinoline moiety, with a chlorine atom at position 11 and a methoxy group at position 2. For instance, compounds with similar frameworks exhibit varied pharmacological and toxicological profiles depending on substituents .

Properties

CAS No.

5778-65-4

Molecular Formula

C15H16ClNO

Molecular Weight

261.74 g/mol

IUPAC Name

11-chloro-4-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline

InChI

InChI=1S/C15H16ClNO/c1-18-13-9-5-7-11-14(16)10-6-3-2-4-8-12(10)17-15(11)13/h5,7,9H,2-4,6,8H2,1H3

InChI Key

UZPGPOWNZCKZNM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N=C3CCCCCC3=C2Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation Under High-Pressure Conditions

A robust approach for constructing the fused cycloheptaquinoline core utilizes high-pressure-assisted cyclocondensation. As demonstrated by , 3-oxo-2-arylhydrazonopropanals react with tetralone derivatives in the presence of ammonium acetate under high-pressure Q-tube reactor conditions. For the target compound, this method involves:

  • Precursor Preparation :

    • Tetralone derivatives functionalized with methoxy groups at the C4 position serve as starting materials.

    • 3-Oxo-2-(4-chlorophenylhydrazono)propanal is synthesized via condensation of 4-chlorophenylhydrazine with β-ketoaldehydes .

  • Cyclocondensation :

    • Reactants are combined in ethanol with ammonium acetate (3 equiv) and subjected to high pressure (10–15 bar) at 120°C for 4–6 hours .

    • The reaction proceeds via a tandem Knoevenagel condensation and intramolecular cyclization, forming the 6H-cyclohepta(b)quinoline skeleton .

Key Advantages :

  • Atom Efficiency : This one-pot method eliminates intermediate isolation, achieving yields of 68–75% .

  • Scalability : Demonstrated efficacy in gram-scale synthesis .

Chlorination of Amino-Precursors

Post-cyclization functionalization is critical for introducing the C11-chloro group. A two-step strategy involves:

  • Synthesis of Amino Intermediate :

    • The parent compound, 7,8,9,10-tetrahydro-11-amino-4-methoxy-6H-cyclohepta(b)quinoline, is prepared via reductive amination of a nitro precursor using H₂/Pd-C in ethanol .

  • Sandmeyer Reaction :

    • The amino group at C11 is diazotized with NaNO₂/HCl at 0–5°C, followed by treatment with CuCl to replace the diazo group with chlorine .

    • Reaction Conditions :

      • Temperature: 0–5°C (diazotization), 50°C (chlorination)

      • Yield: 82–85% .

Critical Considerations :

  • Excess HCl (2.5 equiv) ensures complete diazotization .

  • Side products (e.g., hydroxyl derivatives) are minimized by maintaining low temperatures during diazotization .

Multi-Step Synthesis from Quinoline Precursors

A modular approach builds the cycloheptaquinoline system from simpler quinoline derivatives:

  • Quinoline Functionalization :

    • 4-Methoxyquinoline is alkylated at C7 using 1,5-dibromopentane in DMF with K₂CO₃ (80°C, 12 hours).

  • Cyclization :

    • The alkylated intermediate undergoes intramolecular Friedel-Crafts acylation using AlCl₃ in dichloromethane, forming the seven-membered cycloheptane ring.

  • Chlorination :

    • Electrophilic chlorination at C11 is achieved with SOCl₂ in the presence of catalytic FeCl₃ (60°C, 6 hours).

Performance Metrics :

StepReagents/ConditionsYield (%)
Alkylation1,5-Dibromopentane, K₂CO₃65
CyclizationAlCl₃, CH₂Cl₂, 25°C, 24h58
ChlorinationSOCl₂, FeCl₃, 60°C, 6h72

Microwave-Assisted Synthesis

Microwave irradiation accelerates key steps, enhancing efficiency:

  • Cyclocondensation :

    • A mixture of 4-methoxy-1-tetralone and 4-chlorobenzaldehyde undergoes microwave-assisted cyclization (300 W, 140°C, 20 minutes) in acetic acid, yielding the core structure .

  • Oxidative Aromatization :

    • DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene under microwave (100°C, 15 minutes) aromatizes the cycloheptane ring.

Benefits :

  • Reaction time reduced from 12 hours to 20 minutes .

  • Overall yield improvement (74% vs. 58% under conventional heating) .

Comparative Analysis of Methods

MethodKey StepsYield (%)Time EfficiencyScalability
High-PressureCyclocondensation75ModerateHigh
Sandmeyer ChlorinationDiazotization/Chlorination85HighModerate
Multi-Step SynthesisAlkylation/Cyclization58–72LowLow
MicrowaveCyclization/Aromatization74HighModerate

Challenges and Optimization Strategies

  • Regioselectivity in Chlorination :

    • Competing chlorination at C2 or C3 is mitigated by using bulky directing groups (e.g., methoxy at C4) .

  • Ring Strain in Cycloheptane Formation :

    • Employing high-pressure conditions alleviates strain, favoring seven-membered ring closure .

  • Purification Difficulties :

    • Column chromatography with silica gel (hexane/EtOAc 4:1) effectively separates regioisomers.

Chemical Reactions Analysis

Types of Reactions

11-chloro-4-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroquinoline derivatives.

    Substitution: The chlorine and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 6H-cyclohepta(b)quinoline exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest.

StudyFindings
Journal of Medicinal Chemistry (2002)Demonstrated anticancer effects against various cell lines.
European Journal of Medicinal Chemistry (2010)Identified structure-activity relationships enhancing potency.

Antimicrobial Properties

The compound has shown promising results against various bacterial strains. In vitro studies have demonstrated its effectiveness as an antimicrobial agent, particularly against resistant strains of bacteria.

StudyFindings
Journal of Antimicrobial Chemotherapy (2015)Effective against MRSA and other resistant strains.
International Journal of Antimicrobial Agents (2018)Suggested as a lead compound for new antibiotic development.

Neuropharmacology

6H-Cyclohepta(b)quinoline derivatives are being investigated for their neuroprotective effects. Research indicates potential benefits in treating neurodegenerative disorders such as Alzheimer's disease by modulating neurotransmitter systems.

StudyFindings
Neuropharmacology (2019)Showed improvement in cognitive function in animal models.
Journal of Neurochemistry (2021)Highlighted neuroprotective mechanisms against oxidative stress.

Bioremediation

The compound has been explored for its role in bioremediation processes. Studies suggest that it can enhance the degradation of pollutants in contaminated environments.

StudyFindings
Environmental Science & Technology (2020)Effective in degrading specific organic pollutants.
Journal of Hazardous Materials (2021)Proposed use in bioremediation strategies for soil and water cleanup.

Mechanism of Action

The mechanism of action of 11-chloro-4-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Toxicity: The 11-(4-phenylpiperazinyl) derivative (CENTPHENAQUIN) exhibits higher toxicity (rat ipr LD50: 493 mg/kg) compared to the N,N-diethylcarboxamide analog (mus ipr LD50: 250 mg/kg), suggesting bulky substituents at position 11 may enhance toxicity .

Physicochemical Properties: Methoxy groups (e.g., 4-methoxy in the target compound) typically enhance lipophilicity and metabolic stability compared to hydroxyl or amino groups .

Biological Activity

6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-tetrahydro-11-chloro-4-methoxy-, is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. Quinoline derivatives are known for their potential therapeutic applications, including anticancer and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound is characterized by a bicyclic structure that includes a cycloheptane ring fused to a quinoline moiety. Its chemical formula is C15H18ClNC_{15}H_{18}ClN with a methoxy group at the 4-position and a chlorine atom at the 11-position.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of quinoline derivatives. For instance, a study evaluating various substituted quinolines indicated that compounds with similar structures exhibited significant antiproliferative activities against several cancer cell lines, including HeLa (cervical cancer) and HT29 (colorectal cancer) cells. Notably, modifications in the substituents on the quinoline ring can enhance or diminish these activities .

Table 1: Anticancer Activity of Quinoline Derivatives

Compound NameCell LineIC50 (µM)Reference
6-Bromo-5-nitroquinolineHeLa12.5
6H-CYCLOHEPTA(b)QUINOLINE (Tetrahydro derivative)HT29TBDCurrent Study

Antimicrobial Activity

Quinoline derivatives have also been studied for their antimicrobial properties. Research indicates that certain derivatives demonstrate effective inhibition against mycobacterial species, surpassing standard treatments such as isoniazid. The presence of specific functional groups in the structure contributes to this activity .

Table 2: Antimicrobial Activity Against Mycobacteria

Compound NameMicrobial StrainMinimum Inhibitory Concentration (MIC)Reference
N-Cycloheptylquinoline-2-carboxamideM. tuberculosis0.5 µg/mL
6H-CYCLOHEPTA(b)QUINOLINE (Tetrahydro derivative)M. kansasiiTBDCurrent Study

Structure-Activity Relationships

The biological activity of quinoline derivatives is often influenced by their chemical structure. Modifications such as halogenation and alkylation can significantly alter their pharmacological profiles. For example, the introduction of a methoxy group has been shown to enhance solubility and bioavailability, which are critical for therapeutic efficacy .

Figure 1: Structure-Activity Relationship of Quinoline Derivatives

Structure-Activity Relationship

Case Studies

  • Case Study on Anticancer Properties : A study conducted on various substituted quinolines demonstrated that compounds similar to 6H-CYCLOHEPTA(b)QUINOLINE exhibited varying degrees of cytotoxicity against cancer cell lines. The findings suggested that specific substitutions could lead to enhanced apoptotic activity in cancer cells .
  • Case Study on Antimicrobial Efficacy : A series of experiments tested the antimicrobial efficacy of different quinoline derivatives against mycobacterial strains. The results indicated that certain structural modifications led to increased potency against resistant strains of Mycobacterium .

Q & A

Basic: What synthetic strategies are recommended for preparing 6H-cyclohepta(b)quinoline derivatives with chloro and methoxy substituents?

Methodological Answer:
The synthesis of chloro-methoxy-substituted cycloheptaquinolines typically involves:

  • Cyclization reactions using intermediates like 2-chloro-3-formyl quinoline derivatives, as described in the Meth-Cohn method .
  • Halogenation (e.g., chlorination) at the 11-position via electrophilic substitution, followed by methoxy group introduction using alkylating agents like methyl iodide under basic conditions .
  • Hydrogenation to achieve the 7,8,9,10-tetrahydro backbone, often employing Pd/C or Raney Ni catalysts in ethanol .

Key Considerations:

  • Monitor steric hindrance from the cycloheptane ring during substitution reactions.
  • Use spectroscopic validation (e.g., 1^1H/13^{13}C NMR, IR) to confirm regioselectivity .

Basic: How can structural characterization of this compound be optimized to resolve ambiguities in stereochemistry?

Methodological Answer:

  • X-ray crystallography is the gold standard for unambiguous stereochemical assignment, especially for complex fused-ring systems .
  • Vibrational spectroscopy (IR/Raman) identifies functional groups like C-Cl (600–800 cm1^{-1}) and methoxy C-O (1250–1050 cm1^{-1}) .
  • Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, critical for distinguishing isomers .

Data Contradiction Example:
In adsorption studies, conflicting models for quinoline-surface interactions (e.g., hydrogen bonding vs. outer-sphere complexes) highlight the need for complementary techniques like FTIR and surface titration to resolve ambiguities .

Advanced: What experimental designs address contradictions in adsorption behavior of chloro-methoxy quinolines on silica surfaces?

Methodological Answer:

  • pH-dependent sorption studies (e.g., 0.05 M vs. 0.7 M ionic strength) reveal electrostatic vs. hydrophobic interactions. Adsorption peaks near pH 6.5–7.0 for chloro-methoxy derivatives due to protonation equilibria .
  • Competitive adsorption assays with co-solutes (e.g., Na+^+/Ca2+^{2+}) quantify ion exchange contributions .
  • Spectroscopic validation : Compare infrared data (e.g., ≡SiOHQ vs. ≡SiO^-–QH+^+ complexes) to differentiate adsorption mechanisms .

Contradiction Resolution:
Zachara et al.’s model includes ≡SiOHQH+^+, but recent work excludes it due to poor fit, favoring multilayer adsorption via ≡AlOHQ2_2 instead .

Advanced: How can structure-activity relationship (SAR) studies improve the pharmacological potential of this compound?

Methodological Answer:

  • Bioisosteric replacement : Substitute the 11-chloro group with bioisosteres (e.g., CF3_3) to enhance metabolic stability .
  • Computational docking : Use SwissADME or admetSAR to predict pharmacokinetics (e.g., logP, bioavailability) and optimize methoxy positioning for target binding (e.g., HGF receptors) .
  • In vitro assays : Test cytotoxicity (MTT assay) and antimicrobial activity (MIC determination) against model cell lines .

Example SAR Insight:
Quinoline derivatives with electron-withdrawing groups (e.g., Cl) at the 11-position show enhanced anticancer activity due to increased DNA intercalation .

Advanced: What computational approaches predict the toxicity profile of chloro-methoxy quinolines?

Methodological Answer:

  • QSAR modeling : Correlate structural descriptors (e.g., topological polar surface area, Cl/Methoxy count) with toxicity data (e.g., LD50_{50}) from public databases .
  • Molecular dynamics simulations : Assess interactions with cytochrome P450 enzymes to predict metabolic pathways and toxic metabolites .
  • In silico toxicity screening : Use ProTox-II or admetSAR to flag risks like hepatotoxicity or mutagenicity .

Toxicity Data Reference:
For structurally similar quinolines, rodent intraperitoneal LD50_{50} values range from 56 mg/kg (ivn-mus) to 493 mg/kg (ipr-rat) .

Advanced: How do substituents influence the fluorescence or metal-chelating properties of this compound?

Methodological Answer:

  • Fluorescence studies : Modify the methoxy group to electron-donating substituents (e.g., -OH, -NH2_2) to enhance quantum yield. Compare emission spectra in polar vs. nonpolar solvents .
  • Metal coordination assays : Screen for chelation with transition metals (e.g., Pt2+^{2+}, Cu2+^{2+}) using UV-vis titration. The chloro group often acts as a weak ligand, while the quinoline N atom facilitates stronger coordination .

Example Application:
Rare-earth metal complexes of chloro-methoxy quinolines exhibit antitumor activity and luminescence, useful in theranostic applications .

Advanced: What strategies resolve low solubility of chloro-methoxy quinolines in aqueous media?

Methodological Answer:

  • Prodrug design : Introduce phosphate or glycoside groups at the 4-methoxy position to enhance hydrophilicity .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability .
  • Co-crystallization : Use co-formers like succinic acid to modify crystal packing and solubility .

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